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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Sativene

Executive Summary

Sativene is a naturally occurring sesquiterpenoid hydrocarbon characterized by a complex
tricyclic carbon skeleton. As a member of the terpene family, it is biosynthesized from farnesyl
diphosphate and is found in various fungi and plants. Its intricate, bridged structure and
multiple chiral centers make its stereochemistry a subject of significant interest in natural
product chemistry and synthetic organic chemistry. This document provides a detailed overview
of the molecular structure of sativene, a thorough analysis of its stereochemical properties, a
summary of the analytical data used for its characterization, and protocols for its biosynthesis
and structural elucidation. This guide is intended for researchers, scientists, and professionals
in the fields of chemistry, biochemistry, and drug development.

Core Molecular Structure

Sativene is a sesquiterpene with the molecular formula CisHza4.[1][2] Its structure is built upon
a unigue and rigid tricyclo[4.4.0.02,8]decane core.[3] This bridged cyclic system is also
described as an octahydro-1H-1,4-methanoindene framework. The core is decorated with a
methyl group, an isopropyl group, and an exocyclic methylene group, which are key features
for its identification and reactivity.

l»22D Structure of Sativene Figure 1: 2D molecular structure of (-)-sativene with standard atom
numbering.
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Table 1: Key Molecular Properties of Sativene

Property Value Reference
Molecular Formula CisH24 [1][2]
Molecular Weight 204.35 g/mol [1]

CAS Number 6813-05-4 (for (-)-sativene) [2]

(1S,2R,3R,6R,8R)-6-methyl-7-
IUPAC Name ((-)-sativene) methylidene-3-propan-2- [1]
yltricyclo[4.4.0.02,8]decane

(1R,2S,3S,6S,8S)-6-methyl-7-
IUPAC Name ((+)-sativene) methylidene-3-propan-2- N/A
yltricyclo[4.4.0.02,8]decane

_ VOBBUADSYROGAT-
InChiKey ((-)-sativene) [1]
FQKPHLNHSA-N

Stereochemistry and Absolute Configuration

The rigid tricyclic structure of sativene contains five stereocenters, leading to its chirality. It
exists as a pair of non-superimposable mirror images, or enantiomers: (+)-sativene and (-)-
sativene. The absolute configuration of each stereocenter is unambiguously defined using the
Cahn-Ingold-Prelog (CIP) priority rules, which assign each center as either R (Rectus) or S
(Sinister).

The determination of the absolute configuration is crucial for understanding its biological
activity and for guiding enantioselective synthesis. The process involves assigning priorities to
the substituents on each chiral carbon based on atomic number and then determining the
orientation of the sequence from highest to lowest priority.
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CIP Rule Workflow for a Stereocenter

Identify a Stereocenter

Assign Priorities (1-4) to Substituents
(Based on Atomic Number)

Orient Molecule:
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Trace Path from Priority 1 -> 2 -> 3

Clockwise Path?
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Assign 'R' Configuration Assign 'S' Configuration
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Workflow for assigning R/S configuration.
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Applying this workflow to the five stereocenters of sativene yields the absolute configurations
for each enantiomer, as detailed in the table below.

Table 2: Absolute Configuration of Sativene Enantiomers

Stereocenter (Atom . . . . . .
(+)-Sativene Configuration  (-)-Sativene Configuration

Number)

C1 R S
Cc2 S R
C3 S R
C6 S R
C8 S R

Note: The specific atom
numbering may vary slightly
with JUPAC nomenclature

conventions.

Spectroscopic and Crystallographic Data

The complex structure of sativene is elucidated using a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with
final confirmation of its three-dimensional structure and absolute stereochemistry provided by
X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for determining the carbon skeleton and the
connectivity of protons. While a complete, publicly available assigned dataset for sativene is
not readily available, the expected chemical shifts can be predicted based on its functional
groups.

Table 3: Typical 23C NMR Chemical Shifts for Sativene Moieties
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Typical Chemical Shift
Carbon Type Notes

(ppm)

The majority of the signals for

the tricyclic core and

sp® C-H, C-Hz, C-Hs (Alkyl) 10-55 )
isopropyl/methyl groups
appear here.
Represents the bridgehead
sp3 C (Quaternary) 30-50 carbons lacking proton
attachments.
] The terminal carbon of the
sp? C-Hz (Exocyclic =CHz) 105 - 115
methylene group.
The internal carbon of the
sp2 C (Quaternary Alkene) 140 - 155 ]
exocyclic double bond.
X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of molecular structure by
mapping electron density to reveal precise atomic positions in three-dimensional space. This
technique is the gold standard for determining absolute stereochemistry, especially for complex
molecules like sativene. The analysis of a suitable crystal yields critical data regarding the
molecule's geometry.

Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal
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Parameter

Description

Significance

Space Group

Describes the symmetry

elements of the crystal lattice.

For a chiral molecule like
sativene, it must be a chiral

(Sohncke) space group.

Unit Cell Dimensions (a, b, c,

a, B,y)

Defines the size and angles of
the repeating unit of the

crystal.

Provides information on how
molecules pack in the solid

state.

Bond Lengths (A)

The precise distance between
the nuclei of two bonded

atoms.

Confirms connectivity and
bond orders (e.g., C=C vs. C-
C).

Bond Angles (°) & Torsion
Angles (°)

Defines the geometry around
each atom and the

conformation of the rings.

Confirms the rigid, three-
dimensional shape of the

tricyclic system.

Flack Parameter

A value used to determine the
absolute configuration of a

chiral molecule.

A value near zero for the
correct enantiomer confirms

the assigned stereochemistry.

Experimental Methodologies
Biosynthesis and Enzymatic Protocol

Sativene is produced in nature from the linear precursor farnesyl diphosphate (FPP). The key

transformation is a complex cyclization cascade catalyzed by a single enzyme, (+)-sativene

synthase.[4] This enzyme guides the substrate through a series of carbocation intermediates to

form the characteristic tricyclic structure with high stereoselectivity.
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Biosynthetic Pathway of (+)-Sativene

Farnesyl Diphosphate (FPP)

(+)-Sativene Synthase
+ MgZ+

lonization &
Initial Cyclization

Carbocation Intermediates
(Multiple Rearrangements)

Final Cyclization &
Deprotonation

(+)-Sativene

Click to download full resolution via product page
Biosynthesis of (+)-Sativene from FPP.

Protocol for In Vitro Sativene Synthase Assay

+ Enzyme Preparation: Recombinant (+)-sativene synthase is expressed (e.g., in E. coli) and
purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).
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e Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer (e.g., 50
mM HEPES, pH 7.5) containing 10 mM MgClz and 5 mM DTT.

» Enzyme Addition: Add the purified sativene synthase to the reaction buffer to a final
concentration of 1-5 uM.

e Initiation of Reaction: Start the reaction by adding the substrate, farnesyl diphosphate (FPP),
to a final concentration of 20-50 uM.

 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
specified time (e.g., 1-2 hours).

e Quenching and Extraction: Stop the reaction by adding an equal volume of a quenching
solution (e.g., 500 mM EDTA). Extract the hydrocarbon products by adding an equal volume
of an organic solvent (e.g., hexane or ethyl acetate), followed by vortexing and
centrifugation.

e Analysis: Analyze the organic layer using Gas Chromatography-Mass Spectrometry (GC-
MS) to identify and quantify the sativene product by comparing its retention time and mass
spectrum to an authentic standard.

Protocol for Structural Elucidation

Determining the structure of a novel natural product like sativene follows a standardized
workflow that combines separation, analysis, and final structural confirmation.
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General Workflow for Structural Elucidation

Isolation from Natural Source
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(MS, *H NMR, 1C NMR, 2D-NMR) Crystallization
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3D Structure & Absolute Configuration
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Workflow for natural product structure elucidation.

o Extraction: The source material (e.g., fungal biomass) is extracted with an organic solvent
(e.g., ethyl acetate) to obtain a crude extract containing sativene and other metabolites.
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» Chromatographic Purification: The crude extract is subjected to multiple rounds of
chromatography (e.g., silica gel column chromatography followed by High-Performance
Liquid Chromatography, HPLC) to isolate pure sativene.

e Spectroscopic Analysis:

o Mass Spectrometry (MS): High-resolution MS is used to determine the exact mass and
molecular formula (C1sHza4).

o NMR Spectroscopy: A full suite of NMR experiments (*H, 3C, COSY, HSQC, HMBC) is
performed to assemble the carbon skeleton and establish the connectivity of all atoms,
leading to a proposed 2D structure.

o Crystallization and X-ray Diffraction: The purified sativene is crystallized. A suitable single
crystal is analyzed by X-ray diffraction to obtain the final 3D structure and confirm the
absolute stereochemistry of all chiral centers.[5]

Conclusion

Sativene is a structurally complex sesquiterpenoid whose chemical identity is defined by its
tricyclo[4.4.0.02,8]decane core and its specific stereochemistry. The presence of five
stereocenters gives rise to enantiomeric forms, (+)-sativene and (-)-sativene, whose absolute
configurations are critical to their chemical and biological identity. The elucidation of this
intricate molecule relies on a synergistic application of modern spectroscopic methods,
particularly NMR, and is definitively confirmed by single-crystal X-ray diffraction. Understanding
its structure and the methodologies used to determine it is fundamental for further research into
its synthesis, biological function, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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